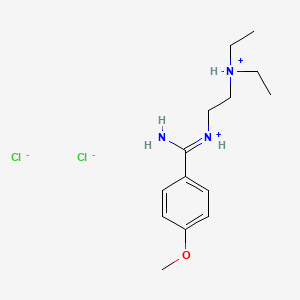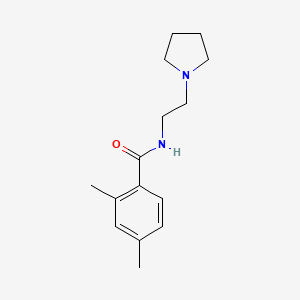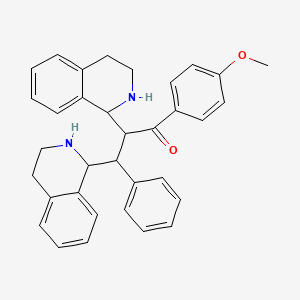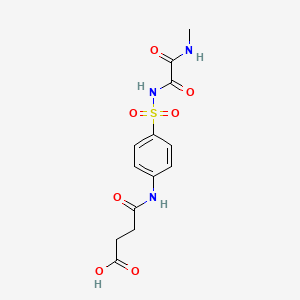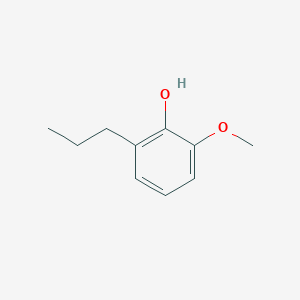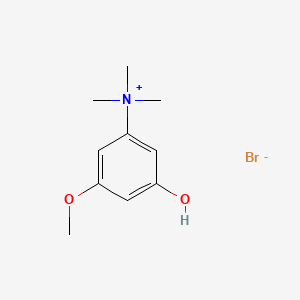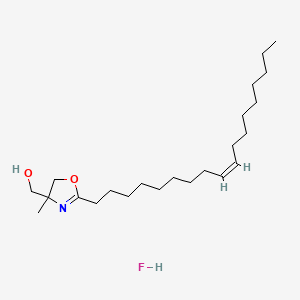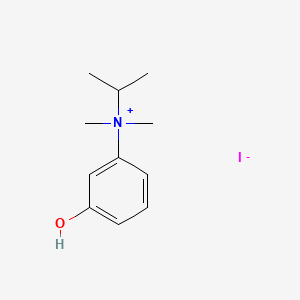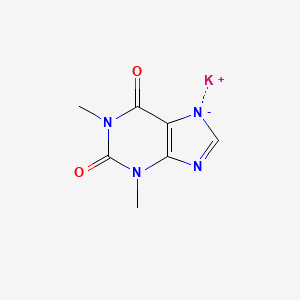
potassium 1,3-dimethyl-7H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is a chemical compound with the molecular formula C7H8N4O2K. It is a derivative of xanthine and is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, typically involves the reaction of theobromine with potassium hydroxide. Theobromine is first dissolved in ethanol, and then potassium hydroxide is added to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the potassium salt of theobromine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
科学研究应用
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various xanthine derivatives.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role as a bronchodilator and diuretic.
作用机制
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This mechanism is similar to that of other xanthine derivatives, such as caffeine and theophylline. The increased cyclic AMP levels result in various physiological effects, including bronchodilation and diuresis .
相似化合物的比较
Similar Compounds
Theobromine: A naturally occurring xanthine derivative found in cocoa beans.
Theophylline: Another xanthine derivative used as a bronchodilator.
Uniqueness
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is unique due to its specific potassium salt form, which can influence its solubility and bioavailability compared to other xanthine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
57533-87-6 |
|---|---|
分子式 |
C7H7KN4O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
potassium;1,3-dimethylpurin-7-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.K/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
InChI 键 |
WEKMRFVKZNZBAH-UHFFFAOYSA-M |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)


